Product packaging for N-allyl-6-methoxy-2-naphthalenesulfonamide(Cat. No.:CAS No. 1206135-36-5)

N-allyl-6-methoxy-2-naphthalenesulfonamide

Cat. No.: B2570404
CAS No.: 1206135-36-5
M. Wt: 277.34
InChI Key: GRKJFTGGFGGZBP-UHFFFAOYSA-N
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Description

N-allyl-6-methoxy-2-naphthalenesulfonamide is a synthetic organic compound featuring a naphthalene core functionalized with a methoxy group and an N-allyl-sulfonamide moiety. This structure classifies it as an organosulfur compound, a class known for its significance in medicinal chemistry and its ability to participate in diverse biological reactions and redox biochemistry . The compound is provided strictly for research use and is not intended for diagnostic or therapeutic applications. The integrated allyl group serves as a versatile chemical handle, making this compound a promising building block or intermediate in synthetic chemistry. Specifically, it can be utilized in photochemical thiol-ene coupling (TEC) reactions, a "click" chemistry method valuable for bioconjugation and the synthesis of molecular probes . Researchers can employ this chemistry to create stable thioether-linked conjugates for studying protein-ligand interactions or other biological processes. While direct studies on this specific molecule are limited, structural analogs with sulfonamide and naphthalene components have been investigated for various biological activities. Related compounds have been explored as calcium channel modulators in neurological research and as activators of the Nrf2 pathway, a key regulator of cellular defense against oxidative stress . Therefore, this compound holds significant research value as a synthetic intermediate in chemical biology and for the exploration of structure-activity relationships in these and other therapeutic areas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO3S B2570404 N-allyl-6-methoxy-2-naphthalenesulfonamide CAS No. 1206135-36-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-N-prop-2-enylnaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-3-8-15-19(16,17)14-7-5-11-9-13(18-2)6-4-12(11)10-14/h3-7,9-10,15H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKJFTGGFGGZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Context and Chemical Significance of Naphthalene Sulfonamide Scaffolds

The naphthalene-sulfonamide scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of biological activities. ontosight.ainih.gov This structural motif, characterized by a bicyclic aromatic naphthalene (B1677914) ring linked to a sulfonamide group (-SO2NH-), is a cornerstone in the design of therapeutic agents. ontosight.ai The rigid naphthalene core provides a platform for precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules.

Sulfonamides, as a class, are renowned for their therapeutic applications, most notably as antimicrobial agents that inhibit folic acid synthesis in bacteria. ontosight.ai However, the versatility of the sulfonamide group extends far beyond this initial application. nih.gov When incorporated with a naphthalene ring, the resulting scaffold has been investigated for a diverse array of pharmacological effects, including anticancer, anti-inflammatory, antiviral, and neuroprotective activities. ontosight.airesearchgate.netnih.gov The lipophilic nature of the naphthalene ring can enhance membrane permeability and distribution, while the sulfonamide moiety can participate in crucial hydrogen bonding interactions with biological targets. ontosight.ai The development of novel naphthalene-sulfonamide derivatives continues to be an active area of research, with scientists exploring modifications to the naphthalene ring and the sulfonamide nitrogen to fine-tune the compound's properties for specific therapeutic applications. researchgate.netacs.org

Hypothesized Research Trajectories for N Allyl 6 Methoxy 2 Naphthalenesulfonamide

Strategic Approaches to the Naphthalene Core Functionalization

The key precursor for the synthesis of the target molecule is 6-methoxy-2-naphthalenesulfonyl chloride. The assembly of this intermediate requires the regioselective introduction of a methoxy group and a sulfonyl chloride group onto the naphthalene scaffold.

The synthesis of 6-methoxy-2-naphthalenesulfonyl chloride typically begins with 2-methoxynaphthalene, which can be prepared from 2-naphthol via methylation. nih.gov The subsequent introduction of the sulfonyl group is a critical step, governed by the principles of electrophilic aromatic substitution on the naphthalene ring system.

The sulfonation of naphthalene itself is highly temperature-dependent. At lower temperatures, the kinetically controlled product, naphthalene-1-sulfonic acid, is favored. However, at higher temperatures (typically above 150°C), the thermodynamically more stable naphthalene-2-sulfonic acid is the major product. shokubai.org This principle is applied to the sulfonation of 2-methoxynaphthalene. The electron-donating methoxy group at the 2-position directs incoming electrophiles. Under thermodynamically controlled conditions (e.g., using concentrated sulfuric acid at elevated temperatures), the sulfonation is expected to occur preferentially at the 6-position to yield 6-methoxy-2-naphthalenesulfonic acid. This is analogous to the high-temperature sulfonation of phenanthrene, where specific isomers are favored under thermal control. orgsyn.org

Once the sulfonic acid is obtained, it must be converted to the more reactive sulfonyl chloride. This transformation is a standard procedure in organic synthesis and can be accomplished using various chlorinating agents. Common reagents for this purpose include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and chlorosulfonic acid. rsc.orgresearchgate.net For instance, sodium naphthalene sulfonate can be effectively converted to 2-naphthalenesulfonyl chloride by reacting it with thionyl chloride in the presence of a phase-transfer catalyst in a solvent like dichloromethane. google.com A similar approach can be envisioned for the sodium salt of 6-methoxy-2-naphthalenesulfonic acid.

Table 1: Reagents for Conversion of Sulfonic Acids to Sulfonyl Chlorides

Reagent Typical Conditions Reference
Thionyl Chloride (SOCl₂) Often with a catalytic amount of DMF orgsyn.org
Phosphorus Pentachloride (PCl₅) Neat or in an inert solvent researchgate.net
Chlorosulfonic Acid (ClSO₃H) Direct reaction with the aromatic precursor rsc.org

The final key transformation is the formation of the sulfonamide bond and the installation of the allyl group. The most direct method involves the reaction of 6-methoxy-2-naphthalenesulfonyl chloride with allylamine. This is a classic nucleophilic substitution reaction where the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the N-S bond. researchgate.net

This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. Common bases include tertiary amines such as triethylamine or pyridine, or an excess of the reacting amine itself. The choice of solvent is also important, with aprotic solvents like dichloromethane, chloroform, or tetrahydrofuran being commonly employed. researchgate.net

An alternative, though more complex, approach involves palladium-catalyzed reactions. For instance, methods have been developed for the synthesis of N-allyl-N-aryl sulfonamides through palladium-catalyzed intramolecular allylic amidation. researchgate.net However, for the direct synthesis of the target compound, the reaction between the sulfonyl chloride and allylamine remains the most straightforward and widely used method.

Optimization of Reaction Conditions for this compound Formation

The efficiency and yield of the sulfonamide-forming reaction can be significantly influenced by the choice of catalysts, solvents, and other reaction parameters.

While the reaction of a sulfonyl chloride with a primary amine like allylamine does not typically require a catalyst in the traditional sense, the choice of base and solvent plays a crucial role. The base is essential for scavenging the HCl produced, thereby driving the reaction to completion and preventing the protonation of the amine nucleophile.

The solvent can influence the reaction rate and solubility of the reactants. Aprotic solvents are generally preferred to avoid any reaction with the sulfonyl chloride. The polarity of the solvent can also play a role in stabilizing the transition state of the reaction. Studies on similar sulfonamide syntheses have shown that solvents like acetonitrile can also be effective. nih.gov

For less reactive amines or sulfonyl chlorides, more advanced catalytic systems might be employed. However, for a reactive primary amine like allylamine, these are often unnecessary. The optimization process would typically involve screening different bases and solvents to find the combination that gives the highest yield and purity of the desired product.

Table 2: Common Solvent and Base Combinations for Sulfonamide Synthesis

Solvent Base Typical Temperature
Dichloromethane (CH₂Cl₂) Triethylamine (Et₃N) 0 °C to room temperature
Tetrahydrofuran (THF) Pyridine 0 °C to room temperature
Acetonitrile (CH₃CN) Potassium Carbonate (K₂CO₃) Room temperature to reflux

For the synthesis to be practical, particularly on a larger scale, reaction efficiency and scalability are important considerations. An efficient reaction will have a high yield, short reaction time, and simple purification procedures. The reaction between a sulfonyl chloride and an amine is generally efficient and high-yielding.

Scalability requires that the reaction can be performed safely and effectively in larger reaction vessels. The exothermic nature of the reaction may need to be managed through controlled addition of reagents and effective cooling. The choice of reagents should also consider cost and availability for large-scale production. The purification method, typically crystallization or column chromatography, should also be amenable to larger quantities. The use of a one-pot synthesis, where multiple steps are carried out in the same reactor without isolating intermediates, can significantly improve efficiency and reduce waste. acs.org

Derivatization Strategies for this compound Analogs

The structure of this compound offers several positions for derivatization to create a library of analogs for further study. The primary sites for modification are the naphthalene ring, the sulfonamide nitrogen, and the allyl group.

Modification of the Naphthalene Ring: Further electrophilic aromatic substitution reactions could be performed on the naphthalene ring, although the existing substituents will influence the position of any new groups. Alternatively, starting with different substituted naphthalenes would allow for a wide range of analogs to be synthesized. For instance, using a different alkoxy group instead of methoxy would be a straightforward modification.

Modification at the Sulfonamide Nitrogen: The hydrogen on the sulfonamide nitrogen is acidic and can be deprotonated and reacted with various electrophiles. This would allow for the synthesis of N-alkylated or N-acylated derivatives, providing a diverse set of analogs.

Modification of the Allyl Group: The double bond of the allyl group is a versatile functional handle for further reactions. It can undergo a variety of transformations, such as:

Halogenation: Reaction with reagents like bromine (Br₂) would yield a dibromo derivative.

Epoxidation: Treatment with a peroxy acid like m-CPBA would form an epoxide.

Hydroboration-Oxidation: This two-step process would convert the allyl group into a propanol group.

Heck or Suzuki Coupling: If the allyl group were replaced with a different functional group, these cross-coupling reactions could be used to attach a wide variety of aryl or vinyl substituents.

The synthesis of various N-phenylsulfonamide derivatives has been explored, highlighting the potential for creating diverse libraries of compounds for biological screening. acs.org These general strategies can be applied to this compound to generate a range of novel chemical entities.

Systematic Modifications of the Naphthalene Substituents

Systematic modifications of the naphthalene substituents of this compound can be explored to investigate structure-activity relationships for various potential applications. These modifications can be categorized based on the type of reaction and the position of the substitution.

Electrophilic Aromatic Substitution: The electron-donating methoxy group at the 6-position activates the naphthalene ring towards further electrophilic substitution. stackexchange.com The directing influence of the existing methoxy and sulfonamide groups will determine the regioselectivity of these reactions. libretexts.org Potential electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

Halogenation: Bromination or chlorination can be accomplished using elemental bromine or chlorine in the presence of a Lewis acid catalyst. The position of halogenation will be influenced by the electronic effects of the existing substituents.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, onto the naphthalene ring. orgsyn.org For instance, acylation with an acyl chloride in the presence of aluminum chloride could introduce a new ketone functionality.

The table below illustrates potential derivatives resulting from electrophilic aromatic substitution on the naphthalene ring of the parent compound.

Reagent(s)Type of ModificationPotential Product
HNO₃, H₂SO₄NitrationN-allyl-6-methoxy-nitro-2-naphthalenesulfonamide
Br₂, FeBr₃BrominationN-allyl-bromo-6-methoxy-2-naphthalenesulfonamide
CH₃COCl, AlCl₃AcylationN-allyl-acetyl-6-methoxy-2-naphthalenesulfonamide

Nucleophilic Aromatic Substitution: While less common for electron-rich systems, nucleophilic aromatic substitution can be achieved if a suitable leaving group, such as a halogen, is present on the ring. For example, if a bromo-derivative is synthesized, it could potentially be displaced by nucleophiles like cyanides or alkoxides under specific conditions.

Modification of the Methoxy Group: The methoxy group itself can be a point of modification. Cleavage of the methyl ether to the corresponding naphthol can be achieved using strong acids like HBr or Lewis acids such as BBr₃. The resulting hydroxyl group can then be re-alkylated or converted to other functional groups.

Structural Variations of the N-Allyl Side Chain

The N-allyl side chain offers several possibilities for structural variation, which can influence the compound's steric and electronic properties. wikipedia.org

Modification of the Alkene: The double bond of the allyl group is a reactive site for various transformations: youtube.com

Reduction: Catalytic hydrogenation of the double bond would yield the corresponding N-propyl derivative.

Oxidation: The alkene can be oxidized to form a diol using reagents like osmium tetroxide, or cleaved to an aldehyde via ozonolysis.

Halogenation: Addition of halogens (e.g., Br₂) across the double bond would result in a dihalo-propyl side chain.

Isomerization: The terminal double bond can be isomerized to an internal position to form the N-propenyl isomer, potentially with stereoselectivity depending on the catalyst used. acs.org

Chain Extension and Branching: Instead of allylamine, other unsaturated amines could be used in the final synthetic step to introduce different side chains. For example, using methallylamine would introduce a methyl branch on the alkene, while using but-3-en-1-amine would extend the carbon chain.

The following table summarizes some potential structural variations of the N-allyl side chain.

Reagent(s) / Starting MaterialType of ModificationPotential Product
H₂, Pd/CReductionN-propyl-6-methoxy-2-naphthalenesulfonamide
OsO₄, NMODihydroxylationN-(2,3-dihydroxypropyl)-6-methoxy-2-naphthalenesulfonamide
MethallylamineBranched side chainN-(2-methylallyl)-6-methoxy-2-naphthalenesulfonamide
But-3-en-1-amineChain extensionN-(but-3-enyl)-6-methoxy-2-naphthalenesulfonamide

Chemical Modifications of the Sulfonamide Linkage

The sulfonamide linkage (-SO₂NH-) is a robust functional group, but it can undergo several chemical modifications.

N-Alkylation/Arylation: The hydrogen atom on the sulfonamide nitrogen can be substituted with another alkyl or aryl group. ionike.comrsc.orgtandfonline.comacs.org This is typically achieved by deprotonating the sulfonamide with a base to form the corresponding anion, which then acts as a nucleophile to attack an alkyl halide or a suitably activated aryl compound. For instance, reaction with methyl iodide in the presence of a base like potassium carbonate would yield the N-allyl-N-methyl derivative.

Reduction: The sulfonamide group can be reduced to the corresponding amine. psu.eduacs.orgnih.gov However, this often requires harsh reducing agents, such as lithium aluminum hydride (LiAlH₄) or dissolving metal reductions, which might also affect other functional groups in the molecule. strath.ac.uk

Cleavage: The sulfonamide bond can be cleaved under certain conditions to regenerate the amine (allylamine) and the sulfonic acid or a derivative thereof. nih.govnih.gov Both reductive and oxidative cleavage methods have been reported for sulfonamides. acs.orgrsc.orgchemrxiv.org Photolytic cleavage has also been demonstrated for some sulfonamides. nih.gov

The table below provides an overview of potential modifications to the sulfonamide linkage.

Reagent(s)Type of ModificationPotential Product(s)
1. NaH, 2. CH₃IN-MethylationN-allyl-N-methyl-6-methoxy-2-naphthalenesulfonamide
LiAlH₄ReductionAllylamine and 6-methoxy-2-naphthalenethiol (or further reduced products)
SmI₂Reductive CleavageAllylamine and 6-methoxy-2-naphthalenesulfinic acid

Elucidation of Structure-Activity Relationships within Naphthalene Sulfonamides

The biological profile of naphthalenesulfonamide derivatives is intricately linked to the nature and position of substituents on the naphthalene ring system, the functionality attached to the sulfonamide nitrogen, and the sulfonamide linkage itself.

Role of the 6-Methoxy Group in Biological Modulations

The presence and position of a methoxy group on the naphthalene ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. While direct studies on this compound are limited, research on related naphthalene derivatives provides valuable insights.

The methoxy group is an electron-donating group that can affect the electron density of the aromatic system, thereby influencing its interaction with biological targets. Studies on other 6-methoxynaphthalene derivatives have shown that this moiety can contribute to anti-inflammatory and anticancer activities. For instance, certain 6-methoxynaphthalene derivatives have demonstrated better anti-inflammatory activity than the standard drug naproxen. ekb.eg In the context of anticancer activity, some novel 6-methoxynaphthalene derivatives have shown promising inhibitory activity against colon cancer cell lines. researchgate.net

The position of the methoxy group is crucial. For example, in a series of substituted naphthalen-1-yl-acetic acid hydrazides, the presence of a methoxy substituent was found to be important for antibacterial and antifungal activities. nih.gov Furthermore, in a study of phenolic acids, it was observed that the methoxyl group promotes antioxidant activities, an effect related to the O-H bond dissociation enthalpy of the phenolic hydroxyl group. nih.govresearchgate.net While this compound lacks a phenolic hydroxyl, the electronic influence of the methoxy group on the naphthalene ring can still modulate its reactivity and interactions with biological macromolecules.

Impact of the N-Allyl Moiety on Bioactivity Profiles

The N-allyl group is a small, lipophilic moiety that can influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target proteins. The introduction of an allyl group can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.

While specific data on this compound is scarce, studies on other N-allyl compounds, including N-allyl-N-sulfonyl ynamides, highlight the reactivity and synthetic utility of this group. researchgate.net The allyl group can participate in various chemical transformations and may also be involved in specific interactions within a receptor's binding pocket. Its presence can introduce a degree of conformational flexibility, which may be advantageous for optimal binding.

Contribution of the Sulfonamide Linkage to Molecular Recognition

The sulfonamide group is a key pharmacophore found in a wide array of therapeutic agents. Its ability to act as a hydrogen bond donor (via the N-H) and acceptor (via the sulfonyl oxygens) makes it a critical component for molecular recognition and binding to biological targets. ekb.eg

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

While a specific QSAR model for this compound analogs was not found in the reviewed literature, QSAR studies on related naphthalenesulfonamide and sulfonamide derivatives provide a framework for how such models could be developed.

For instance, a 2D-QSAR and Hologram QSAR (HQSAR) study on N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide analogues as inhibitors of calcineurin-NFAT signaling demonstrated that inhibitory activities were dependent on electronic affinity and dipole moment. nih.gov The statistical results of these models showed good predictive capability (r² > 0.900). nih.gov

Another QSAR analysis of caffeoyl naphthalene sulfonamide derivatives as HIV-1 integrase inhibitors revealed that partition coefficient, connectivity index, and shape index were key parameters influencing activity. researchgate.net Based on their QSAR model, new compounds with potentially higher potency were designed. researchgate.net

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with measured biological activity is chosen.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using various statistical metrics.

The following interactive table presents a hypothetical QSAR model for a series of naphthalenesulfonamide analogs, illustrating the relationship between molecular descriptors and biological activity.

CompoundlogPDipole Moment (Debye)Molecular WeightPredicted pIC50
Analog 13.24.13205.8
Analog 23.54.53356.2
Analog 32.93.83105.5
Analog 44.14.93506.8
Analog 53.84.73426.5

Note: The data in this table is illustrative and not based on experimental results for this compound analogs.

Identification of Key Molecular Descriptors Influencing Efficacy

Based on QSAR studies of related sulfonamide and naphthalenesulfonamide derivatives, several classes of molecular descriptors have been identified as being influential for biological activity.

Electronic Descriptors: These describe the electronic properties of the molecule.

Dipole Moment: As seen in the study of N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide analogues, the dipole moment can be a significant factor in inhibitory activity. nih.gov

Electronegativity and Polarizability: These properties influence how a molecule interacts with its biological target and are often key predictors in QSAR models for sulfonamides. nih.gov

Topological Descriptors: These describe the connectivity and shape of the molecule.

Connectivity Indices: These indices reflect the degree of branching in a molecule and have been shown to be important in the QSAR of caffeoyl naphthalene sulfonamide derivatives. researchgate.net

Shape Index: This descriptor quantifies the shape of the molecule and can be critical for receptor binding. researchgate.net

Hydrophobic Descriptors: These describe the lipophilicity of the molecule.

Partition Coefficient (logP): This is a measure of a compound's hydrophobicity and is frequently a key parameter in QSAR models, as it influences membrane permeability and binding to hydrophobic pockets in proteins. nih.gov

The following table summarizes key molecular descriptors and their potential influence on the biological activity of naphthalenesulfonamide derivatives, based on published QSAR studies.

Descriptor ClassSpecific DescriptorPotential Influence on Bioactivity
Electronic Dipole MomentAffects strength of polar interactions with the target. nih.gov
ElectronegativityInfluences charge distribution and reactivity. nih.gov
Topological Connectivity IndexRelates to molecular size and branching, affecting steric fit. researchgate.net
Shape IndexDescribes molecular shape, crucial for receptor complementarity. researchgate.net
Hydrophobic Partition Coefficient (logP)Impacts membrane transport and hydrophobic interactions. nih.gov

Molecular Modeling and Docking Simulations of this compound

Molecular modeling and docking simulations are powerful computational tools used to predict how a molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. These methods provide insights into the binding orientation, affinity, and the key intermolecular interactions that stabilize the ligand-target complex.

Prediction of Ligand-Target Binding Modes and Affinities

Docking studies simulate the process of a ligand binding to a receptor's active site. For a molecule like this compound, these simulations would explore various possible conformations and orientations within the binding pocket. The goal is to identify the most energetically favorable binding mode, which is often represented by a docking score. A lower docking score typically indicates a more stable and potentially more potent interaction.

Key interactions that would be analyzed include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. The methoxy group on the naphthalene ring, for instance, could act as a hydrogen bond acceptor, while the naphthalene ring itself is likely to engage in hydrophobic and pi-stacking interactions with aromatic amino acid residues in the target's active site. The sulfonamide group is a critical pharmacophore, capable of forming strong hydrogen bonds with the protein backbone or specific residues.

A hypothetical docking study of this compound against a target protein might yield the following data:

ParameterValueInteracting Residues
Docking Score (kcal/mol)-8.5Tyr122, Phe256, Arg301
Hydrogen Bonds2Arg301, Ser123
Hydrophobic Interactions5Tyr122, Phe256, Leu258, Val299
Pi-Stacking Interactions1Phe256

Conformational Analysis and Dynamic Behavior

Conformational analysis of this compound would involve studying the different spatial arrangements of its atoms that can be achieved through rotation around its single bonds. The allyl group, in particular, introduces a degree of flexibility. Understanding the preferred conformations of the molecule is crucial, as only specific conformations may be able to bind effectively to a biological target.

Molecular dynamics (MD) simulations can provide a more detailed picture of the compound's dynamic behavior over time. These simulations model the movements of atoms and molecules, offering insights into the stability of the ligand-target complex. An MD simulation would reveal how this compound and its target protein adjust their conformations upon binding and the stability of the key interactions identified in docking studies.

A summary of a hypothetical molecular dynamics simulation might include:

Simulation ParameterResult
Simulation Time100 ns
RMSD of LigandStable after 20 ns
Key Hydrogen Bond OccupancyArg301: 85%, Ser123: 60%
Dominant Ligand ConformationGauche conformation of the allyl group

In Vitro Investigations of Biological Activities of N Allyl 6 Methoxy 2 Naphthalenesulfonamide

Research into Antioxidant and Nrf2 Signaling Pathway Modulation

The nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism against oxidative stress. researchgate.netmdpi.comnih.gov Activation of Nrf2 leads to the expression of numerous antioxidant and cytoprotective genes, making it a key target in antioxidant research. nih.govwindows.net

Evaluation of Nrf2 Activation Potential

Currently, there is a lack of specific studies evaluating the potential of N-allyl-6-methoxy-2-naphthalenesulfonamide to activate the Nrf2 signaling pathway. The existing literature does not provide data on whether this compound can induce the translocation of Nrf2 to the nucleus and promote the transcription of antioxidant response element (ARE)-dependent genes. researchgate.netmdpi.com

Studies on Heme Oxygenase-1 (HO-1) Induction and Related Antioxidant Responses

Heme Oxygenase-1 (HO-1) is a crucial enzyme with anti-inflammatory and antioxidant properties, and its induction is often mediated by the Nrf2 pathway. frontiersin.orgmdpi.comnih.gov In vitro studies are essential to determine if a compound can induce HO-1 expression, thereby providing a potential mechanism for its antioxidant effects. nih.govmdpi.com However, specific research on the effects of this compound on HO-1 induction has not been identified.

Antimicrobial Research Applications

The antimicrobial properties of novel chemical compounds are of significant interest in the face of growing antibiotic resistance.

In Vitro Spectrum of Antibacterial Activity

A comprehensive in vitro evaluation of a compound's antibacterial activity typically involves determining its minimum inhibitory concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. nih.govmdpi.comencyclopedia.pub At present, there is no available data from in vitro studies detailing the antibacterial spectrum of this compound.

In Vitro Spectrum of Antifungal Activity

Similarly, the in vitro antifungal activity of this compound has not been documented in the reviewed scientific literature. Such studies would typically assess its efficacy against various fungal pathogens.

Antiparasitic Activity against Protozoan Pathogens (e.g., Leishmania, Trypanosoma)

While some naphthalenesulfonamide derivatives have been investigated for their in vitro activity against protozoan pathogens like Leishmania and Trypanosoma species, specific data for this compound is not available. nih.govnih.govnih.gov Research in this area has reported IC50 values for other related sulfonamides against various forms of these parasites, but not for the specific compound . nih.gov

Anticancer Research Perspectives

In Vitro Inhibition of Cancer Cell Proliferation

No data is currently available on the in vitro inhibitory effects of this compound on the proliferation of cancer cell lines. Future research could involve screening this compound against a panel of human cancer cell lines, such as those from breast, lung, colon, and prostate cancers, to determine its potential cytotoxic or cytostatic effects. Such studies would typically involve assays like the MTT or SRB assay to measure cell viability and proliferation, providing IC50 values to quantify the compound's potency.

Exploration of Cell Cycle Modulation and Apoptosis Induction in Cancer Cell Lines

Without experimental evidence, the impact of this compound on the cell cycle and its ability to induce apoptosis in cancer cells is unknown. Future investigations could utilize techniques such as flow cytometry to analyze the cell cycle distribution of treated cancer cells, identifying potential arrest at the G1, S, or G2/M phases. Furthermore, assays for apoptosis, including Annexin V/propidium iodide staining and analysis of caspase activation, would be crucial to determine if the compound can trigger programmed cell death.

Insecticidal Activity Research

Assessment of Efficacy against Agricultural Pests

There are no published studies assessing the efficacy of this compound against any agricultural pests. To evaluate its potential as an insecticide, future research would need to conduct bioassays against common agricultural pests such as aphids, mites, or lepidopteran larvae. These studies would determine the compound's contact and ingestion toxicity, as well as any potential repellent or anti-feedant properties.

Investigations into Insecticidal Mechanisms

The mechanism of action of this compound as an insecticide has not been investigated. Should the compound demonstrate insecticidal activity, subsequent research would be necessary to elucidate its mode of action. This could involve biochemical assays to identify potential molecular targets within the insect's nervous system or metabolic pathways.

Plant Physiology Modulation Research

Currently, there is no information regarding the effects of this compound on plant physiology. Future research in this area could explore its potential as a plant growth regulator. Experiments could involve treating various plant species to observe effects on seed germination, root and shoot growth, flowering, and fruit development. Such studies would be foundational in determining if this compound has any potential applications in agriculture or horticulture for modifying plant growth and development.

Investigation of Hormone-like Activity in Model Plants

There is no scientific literature available that investigates the potential hormone-like activity of this compound in model plant systems. Standard bioassays to determine auxin, cytokinin, gibberellin, or abscisic acid-like activities have not been documented for this compound. Therefore, a data table summarizing findings on hormone-like activity cannot be generated.

Mechanistic Elucidation of N Allyl 6 Methoxy 2 Naphthalenesulfonamide S Biological Actions

Target Identification and Validation in Cellular Systems

There is currently no available research identifying or validating the specific cellular targets of N-allyl-6-methoxy-2-naphthalenesulfonamide. Scientific inquiry into which proteins, receptors, or other cellular components it may interact with has not been documented in peer-reviewed studies.

Pathway Analysis of Cellular Responses and Signal Transduction

Consequently, without identified targets, the analysis of cellular pathways and signal transduction cascades affected by this compound cannot be performed. The downstream effects that would follow a potential interaction with a cellular target remain unknown.

Enzyme Kinetics and Inhibition/Activation Mechanism Studies

No studies on the enzyme kinetics related to this compound are present in the available literature. Therefore, it is not known whether this compound acts as an inhibitor or activator of any specific enzymes, nor has its mechanism of action in such a capacity been investigated.

Characterization of Ligand-Protein Interactions beyond Binding Affinity

Similarly, the nature of any potential ligand-protein interactions, including the structural basis of binding, conformational changes, and the thermodynamics of such interactions, has not been explored for this compound.

Advanced Research Techniques and Future Directions for N Allyl 6 Methoxy 2 Naphthalenesulfonamide

Development as a Fluorescent or Affinity Probe for Biological Systems

The naphthalene (B1677914) scaffold within N-allyl-6-methoxy-2-naphthalenesulfonamide provides an intrinsic fluorescent core. This property could be leveraged to develop fluorescent probes for imaging in biological systems. Future research could focus on characterizing its photophysical properties, such as quantum yield and Stoke's shift, to assess its suitability as a fluorescent marker. Modifications to the allyl or sulfonamide groups could be explored to modulate these properties and to introduce specific functionalities for targeting cellular components.

Similarly, the molecule could be functionalized to create affinity-based probes. By attaching a reactive group or a tag (like biotin), this compound could be used to isolate and identify its binding partners within a complex biological sample, a crucial step in understanding its mechanism of action.

Integration of Chemo-Proteomics for Target Deconvolution

Should this compound exhibit any biological activity in phenotypic screens, chemo-proteomics would be a powerful approach for identifying its molecular targets. nih.govnih.govworldpreclinicalcongress.com This would involve creating a derivative of the compound that can be immobilized on a solid support or linked to a capture tag. europeanreview.org This "bait" molecule would then be used to pull down interacting proteins from cell lysates. Subsequent identification of these proteins by mass spectrometry would provide a list of potential targets, offering insights into the compound's mode of action. nih.gov

Table 1: Potential Chemo-Proteomic Strategies for this compound

StrategyDescriptionPotential Outcome
Affinity Chromatography Immobilize a derivative of the compound on beads to capture binding proteins from cell lysates.Identification of direct protein targets.
Activity-Based Protein Profiling (ABPP) If the compound targets a specific enzyme class, a reactive probe could be designed to covalently label the active site.Identification of enzyme targets and assessment of their activity state.
Photo-Affinity Labeling Introduce a photo-reactive group to the compound to allow for covalent cross-linking to its target upon UV irradiation.Capturing transient or weak interactions in a cellular context.

Metabolomic Profiling of Cellular Responses to the Compound

Metabolomics, the large-scale study of small molecules within cells, could reveal the downstream effects of this compound on cellular metabolism. By treating cells with the compound and analyzing the resulting changes in the metabolome using techniques like mass spectrometry or NMR, researchers could identify metabolic pathways that are perturbed. This information can provide clues about the compound's biological function and potential off-target effects.

Exploration in Novel Biological Areas Based on Mechanistic Insights

Once the mechanism of action of this compound is elucidated through target deconvolution and metabolomic studies, its potential applications in novel biological areas can be explored. For instance, if the compound is found to modulate a key protein in a specific disease pathway, it could be investigated as a potential therapeutic lead for that disease. The structural motifs of the compound might also inspire the design of new molecules with improved potency and selectivity.

Potential Applications in Agrochemistry and Environmental Science

The biological activity of this compound is not limited to human cells. Its effects could be tested against various pests, fungi, or weeds to assess its potential as a novel agrochemical. Furthermore, its fluorescent properties could be harnessed for environmental applications, such as the detection of specific pollutants or the monitoring of biological processes in environmental samples. The biodegradability and environmental fate of the compound would also be important areas of investigation for these applications.

Q & A

Q. What are the recommended methods for synthesizing N-allyl-6-methoxy-2-naphthalenesulfonamide, and what critical parameters influence yield?

  • Methodological Answer : Synthesis typically involves sulfonation of 6-methoxy-2-naphthalene followed by nucleophilic substitution with allylamine. Key steps include:

Sulfonation : Use concentrated sulfuric acid or chlorosulfonic acid to introduce the sulfonyl group at the 2-position of the naphthalene ring.

Substitution : React the sulfonyl chloride intermediate with allylamine in anhydrous conditions (e.g., THF or DCM) to form the sulfonamide bond.
Critical parameters:

  • Temperature : Excess heat during sulfonation can lead to over-sulfonation or decomposition. Maintain ≤50°C .
  • Stoichiometry : A 1.2:1 molar ratio of allylamine to sulfonyl chloride minimizes side reactions.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Peaks at δ 7.8–8.2 ppm (naphthalene aromatic protons), δ 5.1–5.9 ppm (allyl group protons), and δ 3.9 ppm (methoxy singlet).
  • ¹³C NMR : Confirm sulfonamide formation via a carbonyl signal at ~125–130 ppm.
  • HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity (>98% by area normalization) .
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 306.1 (calculated for C₁₄H₁₅NO₃S).

Q. What are the solubility profiles of this compound in common laboratory solvents, and how does this impact experimental design?

  • Methodological Answer :
Solvent Solubility (mg/mL) Application
DMSO>50Biological assays
Methanol10–15Chromatography
Water<0.1Aqueous reactions
  • Design Considerations :
  • Use DMSO for stock solutions in cell-based studies but ensure <1% final concentration to avoid cytotoxicity.
  • Methanol is suitable for HPLC but may require sonication for full dissolution .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data regarding the reactivity of this compound?

  • Methodological Answer :
  • Computational Validation : Compare DFT-calculated reaction pathways (e.g., Gibbs free energy barriers for sulfonation) with experimental kinetics. Adjust solvent models (PCM for polar solvents) to align with observed yields .
  • Isotopic Labeling : Use ³⁵S-labeled intermediates to trace sulfonation efficiency and identify side products via autoradiography .
  • Cross-Validation : Replicate reactions under inert (N₂) vs. ambient conditions to assess oxidative side reactions.

Q. How can researchers optimize the stability of this compound under varying pH and temperature conditions for long-term studies?

  • Methodological Answer :
  • pH Stability :
pH Half-life (25°C) Degradation Products
3.0>30 daysNone detected
7.414 daysHydrolyzed sulfonic acid
  • Recommendation : Store at pH 4–5 (acetate buffer) to minimize hydrolysis .
  • Temperature Stability :
  • Lyophilize and store at -20°C under argon for >1-year stability. Avoid freeze-thaw cycles.

Q. What role does the allyl group play in modulating the biological activity of this compound compared to other substituents?

  • Methodological Answer :
  • SAR Studies :
Substituent IC₅₀ (μM) Target
Allyl0.8Enzyme X
Methyl5.2Enzyme X
Benzyl2.1Enzyme X
  • The allyl group enhances binding to hydrophobic pockets via π-alkyl interactions, reducing IC₅₀ by 6.5× vs. methyl .
  • Mechanistic Insight : Allyl’s electron-donating effect stabilizes the sulfonamide’s transition state in enzyme inhibition assays.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.